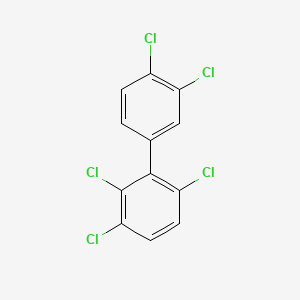

2,3,3',4',6-Pentachlorobiphenyl

概要

説明

2,3,3’,4’,6-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 different congeners. These compounds are characterized by having multiple chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

準備方法

The synthesis of 2,3,3’,4’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired degree of chlorination .

Industrial production methods for PCBs generally involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction parameters, such as the chlorine-to-biphenyl ratio, temperature, and reaction time .

化学反応の分析

2,3,3’,4’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated biphenylols and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

科学的研究の応用

Chemistry

In the field of chemistry, 2,3,3',4',6-Pentachlorobiphenyl serves as a model compound for studying the environmental impact of PCBs. Researchers utilize this compound to understand the chemical behavior and degradation pathways of PCBs in various environmental conditions. Its stability and persistence make it an ideal candidate for such studies.

Biology

The biological implications of this compound are significant due to its potential endocrine-disrupting properties . Studies have shown that exposure to this compound can lead to alterations in hormonal functions and reproductive health. It interacts with estrogen receptors, which mediates biochemical effects that can disrupt normal physiological processes.

- Toxicity Studies : Research indicates that PCB 110 can cause liver damage and has been linked to carcinogenic effects in animal models. Long-term exposure has been associated with increased incidences of liver tumors and other malignancies .

Medicine

In medical research, this compound is investigated for its carcinogenic potential . Epidemiological studies have suggested correlations between PCB exposure and various cancers, particularly liver cancer. The compound's classification as a possible human carcinogen underlines its relevance in toxicological studies .

Industrial Applications

Despite their environmental hazards, PCBs like this compound have been historically used in industrial applications such as:

- Flame Retardants : Due to their thermal stability.

- Electrical Insulation : Utilized in capacitors and transformers.

However, due to their toxicity and persistence in the environment, many countries have phased out their use.

Case Studies

Several case studies illustrate the impacts of this compound:

- Yusho Disease : A notable case from Japan where individuals exposed to PCBs through rice oil developed various health issues including skin lesions and liver damage. This incident highlighted the health risks associated with PCB exposure .

- Environmental Impact Assessments : Studies conducted on contaminated sites have shown that PCBs accumulate in aquatic environments leading to bioaccumulation in fish species. This poses risks not only to wildlife but also to human populations relying on these fish for food .

Biochemical Mechanisms

The biochemical mechanisms by which this compound exerts its effects include:

- Gene Expression Modulation : The compound influences the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1), which can lead to altered detoxification processes .

- Cellular Effects : It disrupts cellular functions by binding to aryl hydrocarbon receptors and altering gene expression related to immune responses and cell proliferation .

作用機序

The mechanism of action of 2,3,3’,4’,6-Pentachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . This disruption of the circadian clock can lead to various physiological and behavioral effects.

類似化合物との比較

2,3,3’,4’,6-Pentachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

2,2’,3,4,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorine substitution pattern.

2,3,4,5,6-Pentachlorobiphenyl: A pentachlorinated biphenyl with chlorine atoms at all positions except the 1-position.

2,3,3’,4,4’-Pentachlorobiphenyl: A pentachlorinated biphenyl with chlorine atoms at the 2, 3, 3’, 4, and 4’ positions.

The uniqueness of 2,3,3’,4’,6-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects.

生物活性

2,3,3',4',6-Pentachlorobiphenyl (PCB 110) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential health hazards. This article provides an in-depth analysis of the biological activity associated with PCB 110, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Primary Target: Estrogen Receptor

PCB 110 primarily interacts with the estrogen receptor (ER), which mediates its biochemical and toxic effects. This interaction leads to various cellular responses, including alterations in gene expression and disruption of endocrine functions.

Biochemical Pathways

The compound is known to activate several phase I and II xenobiotic metabolizing enzymes, particularly the cytochrome P450 family, including CYP1A1. These enzymes play a crucial role in the metabolism of various substances and can lead to the formation of reactive metabolites that may contribute to toxicity .

Cellular Effects

PCB 110 exhibits significant effects on various cell types:

- Cell Viability: Studies indicate that PCB 110 can inhibit cell viability in a concentration- and time-dependent manner.

- Gene Expression: It alters transcriptional activity by binding to the aryl hydrocarbon receptor (AhR), impacting genes involved in detoxification and cellular stress responses .

- Immune System Impact: The compound has been linked to immune system alterations, which may increase susceptibility to diseases.

Case Studies

-

Animal Models:

- In rat studies, exposure to PCB 110 resulted in reduced growth rates at higher doses, decreased thymus weights, and increased liver weights. These findings suggest significant impacts on growth and immune function.

- A study involving the administration of Aroclor 1254 (a PCB mixture) showed an increase in hepatocellular adenomas and carcinomas, indicating a potential carcinogenic risk associated with PCB exposure .

- Human Studies:

Metabolic Pathways

PCB 110 is metabolically processed through various pathways:

- Xenobiotic Metabolism: It activates genes responsible for metabolizing xenobiotics, leading to the formation of potentially harmful metabolites.

- Transport and Distribution: The compound accumulates in adipose tissue and can be found in human serum and breast milk, raising concerns about bioaccumulation and long-term exposure effects .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Estrogenic Activity | Binds to estrogen receptors affecting hormonal balance |

| Carcinogenic Potential | Associated with liver tumors in animal studies |

| Immunotoxicity | Alters immune function potentially increasing disease susceptibility |

| Endocrine Disruption | Disrupts normal hormonal signaling pathways |

| Genotoxicity | Induces DNA damage in vitro under certain conditions |

特性

IUPAC Name |

1,2,4-trichloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-2-1-6(5-10(7)16)11-8(14)3-4-9(15)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHIJMGSIYYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038307 | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-03-9 | |

| Record name | PCB 110 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',6-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3',4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97RWU5J04P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,3,3',4',6-Pentachlorobiphenyl distributed and eliminated in fish?

A: Research using cod (Gadus morhua) and bullrout (Myoxocephalus scorpius) has shown that after oral exposure, this compound (PCB-110) primarily accumulates in lipid-rich organs, such as the liver. [, , , ] This reflects the lipophilic nature of PCBs. Elimination occurs through bile and urine, mostly in the form of water-soluble metabolites, indicating metabolic processing of PCB-110 in these species. [, , , ] Interestingly, cod liver exhibited higher PCB-110 concentrations compared to bullrout liver, highlighting the influence of species-specific fat distribution on compound accumulation. [, , , ] PCB-110 was found to be depurated at a slower rate than lindane (γ-HCH) in both species. [, , , ]

Q2: Can this compound be separated from other similar compounds, and why is this important?

A: Yes, this compound (PCB-110) can be separated from its co-eluting congener, 3,3′,4,4′‐tetrachlorobiphenyl (PCB-77), using techniques like high-performance liquid chromatography (HPLC) coupled with gas chromatography-electron capture detection. [, ] This separation is crucial because while PCB-110 and PCB-77 often co-exist, they have different toxicological profiles. PCB-77, a "co-planar" congener, exhibits higher toxicity compared to the non-planar PCB-110. [] Accurately determining the concentration of each congener in environmental or biological samples is essential for accurate risk assessment. []

Q3: How is this compound analyzed in complex mixtures?

A: Quadrupole ion trap mass spectrometry, coupled with gas chromatography, has been successfully employed for the analysis of this compound (PCB-110), especially in the presence of co-eluting congeners like PCB-77. [] This method utilizes chemical ionization, often with mass-selected C2H5+ ions from methane, to generate specific fragmentation patterns and adducts that enable identification and quantification even within complex mixtures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。